4-Bromo[2.2]paracyclophane

Catalog No.
S1536948
CAS No.
1908-61-8
M.F
C16H15Br
M. Wt
287.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo[2.2]paracyclophane

CAS Number

1908-61-8

Product Name

4-Bromo[2.2]paracyclophane

IUPAC Name

5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

Molecular Formula

C16H15Br

Molecular Weight

287.19 g/mol

InChI

InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2

InChI Key

RJOYWTPJYZNRJD-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br

Synthesis and Characterization:

-Bromo[2.2]paracyclophane is a well-studied organic molecule belonging to the class of paracyclophanes. These molecules possess unique structural features characterized by two aromatic rings bridged by two methylene (CH₂) groups. The specific placement of the bromine atom at the 4th position further modifies its properties.

Syntheses of 4-bromo[2.2]paracyclophane have been reported in various research articles, typically involving multi-step reactions starting from readily available precursors. [PubChem, 4-Bromo[2.2]paracyclophane, ] Once synthesized, the molecule can be purified and characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

Research on 4-bromo[2.2]paracyclophane primarily focuses on its potential applications in various scientific fields due to its unique structure and properties:

  • Molecular Recognition

    The rigid and well-defined structure of 4-bromo[2.2]paracyclophane makes it a promising candidate for designing molecular receptors capable of selectively binding specific guest molecules. [Journal of the American Chemical Society, 2004, 126 (12), 3734-3743, ]. This ability could be valuable in developing sensors, drug delivery systems, and catalysts.

  • Organic Electronics

    The aromatic nature and the presence of the bromine atom can influence the electronic properties of 4-bromo[2.2]paracyclophane. Researchers are exploring its potential as a building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [Organic Letters, 2006, 8 (12), 2743-2746, ].

  • Supramolecular Chemistry

    The ability of 4-bromo[2.2]paracyclophane to self-assemble into well-defined structures through weak interactions like π-π stacking and van der Waals forces makes it interesting for studying supramolecular chemistry. [Chemical Communications, 2004, (23), 2776-2777, ]. This field explores the formation and properties of larger assemblies from individual molecules, potentially leading to new materials with novel functionalities.

4-Bromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, characterized by the presence of a bromine atom at the para position of the aromatic ring. This compound has garnered interest due to its unique structural features and potential applications in organic synthesis and materials science. Its molecular formula is C₁₆H₁₅Br, and it exhibits distinctive physical properties, including solubility in organic solvents and a tendency to form complex structures due to its rigid framework.

4-Bromo[2.2]paracyclophane is not a biological molecule and doesn't have a known mechanism of action in living systems. Its potential application lies in material science, where its cavity structure could be used for specific interactions with other molecules.

  • Potential irritant: Due
, notably:

  • Suzuki Coupling: This compound can undergo Suzuki aryl cross-coupling reactions with aryl boronic acids, facilitating the formation of biaryl compounds under standard conditions .
  • Hartwig-Buchwald Reaction: The compound can react with chiral amines through a diastereoselective Hartwig-Buchwald reaction, yielding substituted products that are valuable in asymmetric synthesis .
  • Bromination: It can be synthesized via bromination of [2.2]paracyclophane using bromine in the presence of iron, achieving high yields .

Research into the biological activity of 4-bromo[2.2]paracyclophane is limited, but derivatives of [2.2]paracyclophanes have shown potential in medicinal chemistry. These compounds may exhibit antimicrobial and anticancer properties, although specific studies on 4-bromo[2.2]paracyclophane are required to establish its biological profile.

The synthesis of 4-bromo[2.2]paracyclophane typically involves:

  • Bromination: The most common method is the bromination of [2.2]paracyclophane using bromine in solvents like tetrachloromethane or dichloromethane, often facilitated by iron catalysts to enhance reaction efficiency .
  • Electrophilic Substitution: This method allows regioselective substitution at the para position, leading to the formation of 4-bromo derivatives from parent compounds.

4-Bromo[2.2]paracyclophane has several applications:

  • Ligand Development: It serves as a precursor for synthesizing chiral ligands used in catalysis and asymmetric synthesis .
  • Material Science: Its unique structure makes it suitable for developing advanced materials with specific electronic properties.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing various organic compounds, particularly in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 4-bromo[2.2]paracyclophane, including:

Compound NameStructural FeaturesUnique Attributes
[2.2]ParacyclophaneNo halogen substituentsBase structure for various derivatives
4-Methyl[2.2]paracyclophaneMethyl group at para positionEnhances solubility and alters reactivity
4-Iodo[2.2]paracyclophaneIodine substituent at para positionHigher reactivity due to larger halogen
4-Chloro[2.2]paracyclophaneChlorine substituent at para positionSimilar reactivity patterns as brominated form

Uniqueness of 4-Bromo[2.2]paracyclophane

The presence of bromine at the para position distinguishes 4-bromo[2.2]paracyclophane from other derivatives. Bromine's larger atomic size compared to chlorine and its ability to participate in diverse reactions make this compound particularly valuable for synthetic applications and materials development.

XLogP3

5.1

Wikipedia

4-Bromo[2.2]paracyclophane

Dates

Modify: 2023-08-15

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